molecular formula C20H16Br2N4O2 B10961857 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-bromo-8-quinolinyl)-2-furamide

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-bromo-8-quinolinyl)-2-furamide

Cat. No.: B10961857
M. Wt: 504.2 g/mol
InChI Key: WFSJJVDITBXQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-BROMO-8-QUINOLYL)-2-FURAMIDE is a complex organic compound that features a pyrazole ring, a quinoline moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-BROMO-8-QUINOLYL)-2-FURAMIDE typically involves multi-step organic reactions. The starting materials often include 4-bromo-3,5-dimethyl-1H-pyrazole and 5-bromo-8-quinoline, which undergo a series of reactions including alkylation, amidation, and cyclization under controlled conditions. Common reagents used in these reactions include strong bases, coupling agents, and solvents like dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-BROMO-8-QUINOLYL)-2-FURAMIDE can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogen substitution reactions can occur using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like DMSO or DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amine or alcohol derivatives.

Scientific Research Applications

5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-BROMO-8-QUINOLYL)-2-FURAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-BROMO-8-QUINOLYL)-2-FURAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-BROMO-8-QUINOLYL)-2-FURAMIDE is unique due to its combination of pyrazole, quinoline, and furan rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H16Br2N4O2

Molecular Weight

504.2 g/mol

IUPAC Name

5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-(5-bromoquinolin-8-yl)furan-2-carboxamide

InChI

InChI=1S/C20H16Br2N4O2/c1-11-18(22)12(2)26(25-11)10-13-5-8-17(28-13)20(27)24-16-7-6-15(21)14-4-3-9-23-19(14)16/h3-9H,10H2,1-2H3,(H,24,27)

InChI Key

WFSJJVDITBXQCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.